molecular formula C13H12ClN3O3 B2361410 N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide CAS No. 1040662-12-1

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide

Cat. No.: B2361410
CAS No.: 1040662-12-1
M. Wt: 293.71
InChI Key: XUORZIPNRWTMPZ-UHFFFAOYSA-N
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Description

The compound “N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide” is likely to be an organic compound containing a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids . The compound also contains a methoxy group and a chloro group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridazine ring and the phenyl ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the chloro group might be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound is utilized in the synthesis of various derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have shown potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

  • Creation of Target Compounds : Research has focused on reacting this compound with various reagents to yield targeted chemical structures, such as pyrazoles and pyridazine derivatives. These compounds have been tested for antibacterial bioactivity against different types of bacterial strains (Othman & Hussein, 2020).

Biological Activities

  • Antimicrobial and Antifungal Activity : Certain derivatives have shown antimicrobial and antifungal activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Gulea et al., 2019).

  • Anti-mycobacterial Activity : Some N-phenylpyrazine-2-carboxamide derivatives, linked to this compound, exhibit significant in vitro activity against Mycobacterium tuberculosis (Zítko et al., 2015).

  • Chemical Interaction Studies : Research includes the study of its interaction with other chemical compounds, such as ethyl glyoxylate, to form various esters and acids, which are essential in medicinal chemistry (Nikolaenkova, Tikhonov, & Grishchenko, 2019).

Miscellaneous Applications

  • Synthesis of Disperse Dyes : Derivatives of this compound have been used in the synthesis of arylazo organic compounds and disperse dyes with potential applications in textile industries (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

  • Potential in Drug Design : The compound and its derivatives are instrumental in the design and synthesis of potential inhibitors for enzymes like c-Met kinase, indicating their significance in drug discovery (Liu et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. The compound might also be toxic or harmful if ingested, inhaled, or in contact with skin .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-17-12(18)6-4-9(16-17)13(19)15-10-7-8(14)3-5-11(10)20-2/h3-7H,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUORZIPNRWTMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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